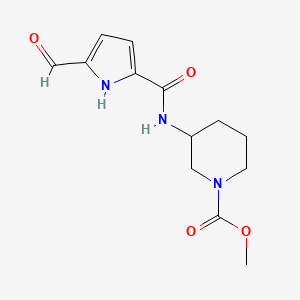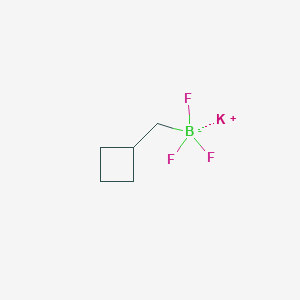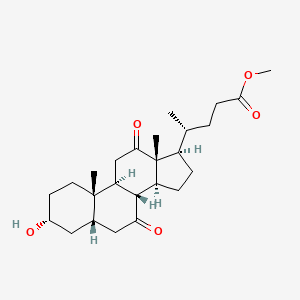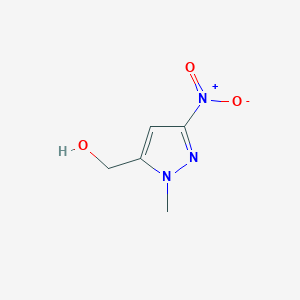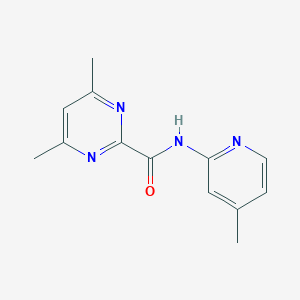
4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide, also known as DMPP, is a pyrimidine derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. DMPP has been shown to possess a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide is not well understood. However, it has been suggested that 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide may exert its antitumor activity by inhibiting the growth and proliferation of cancer cells. 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide may also exert its antiviral activity by inhibiting viral replication. The anti-inflammatory activity of 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide has also been shown to inhibit viral replication and reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide is its broad range of biological activities. This makes it a potential candidate for the treatment of a range of diseases. However, one of the main limitations of 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide. One area of research could be the development of more efficient synthesis methods for 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide. Another area of research could be the investigation of the mechanism of action of 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide. Additionally, further studies could be conducted to investigate the potential applications of 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide in the treatment of other diseases, such as viral infections and inflammatory diseases.
Méthodes De Synthèse
4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One of the most common methods for synthesizing 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide is through the reaction of 4-methyl-2-pyridinecarboxaldehyde and 4,6-diamino-2-methylpyrimidine in the presence of acetic anhydride and pyridine. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide has also been shown to possess antiviral activity against HIV-1 and hepatitis B virus. In addition, 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide has been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
4,6-dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-8-4-5-14-11(6-8)17-13(18)12-15-9(2)7-10(3)16-12/h4-7H,1-3H3,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAMVNBBDFSYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

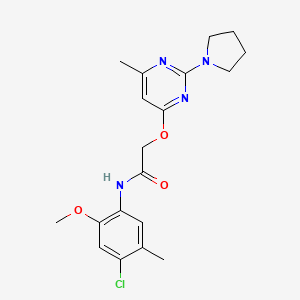
![2-[(4-Chlorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2952059.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2952060.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2952061.png)
![3-(3-Chlorophenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2952062.png)
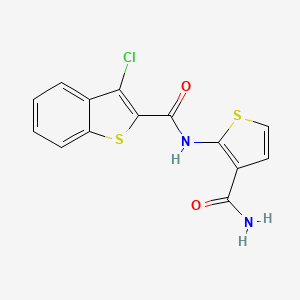
![3-allyl-6-ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952066.png)
![2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2952067.png)
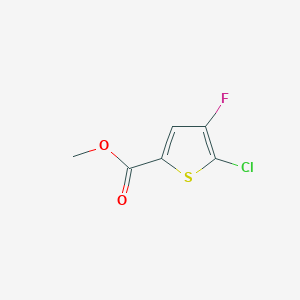
![N-([2,4'-bipyridin]-4-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2952069.png)
